

Technical Guide: 4-Bromo-1,1-dimethoxybutane in Drug Development

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-1,1-dimethoxybutane**

Cat. No.: **B1310479**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromo-1,1-dimethoxybutane**, a versatile bifunctional molecule increasingly utilized in the synthesis of complex therapeutic agents. Its unique structure, featuring a reactive alkyl bromide and a protected aldehyde (as a dimethyl acetal), makes it a valuable building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Information

Chemical Structure:

4-Bromo-1,1-dimethoxybutane possesses a four-carbon aliphatic chain. One terminus is functionalized with a bromine atom, creating a reactive electrophilic site for nucleophilic substitution. The other end features a carbon atom bonded to two methoxy groups (-OCH₃), forming a dimethyl acetal. This acetal group serves as a stable protecting group for an aldehyde, which can be revealed under acidic conditions.

- Chemical Name: **4-Bromo-1,1-dimethoxybutane**[\[1\]](#)
- CAS Number: 24157-02-6[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Synonyms: 4-Bromobutyraldehyde dimethyl acetal, Butane, 4-bromo-1,1-dimethoxy-[\[1\]](#)
- Molecular Formula: C₆H₁₃BrO₂[\[1\]](#)[\[2\]](#)

- SMILES: COC(CCCBr)OC[3][5]
- InChI: 1S/C6H13BrO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3[5]

Physicochemical Properties

The following table summarizes the key quantitative properties of **4-Bromo-1,1-dimethoxybutane**, essential for reaction planning, safety, and handling.

Property	Value
Molecular Weight	197.07 g/mol [2]
Density	1.281 g/cm ³
Boiling Point	45-50 °C at 1 Torr
Flash Point	59.7 °C
Refractive Index	1.446
Vapor Pressure	0.887 mmHg at 25°C
XLogP3	1.6
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	5

Storage Conditions: Store sealed in a dry environment, preferably in a freezer at or below -20°C.[1]

Application in PROTAC Synthesis

4-Bromo-1,1-dimethoxybutane is a highly effective linker for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][6] The linker's role is critical, influencing the formation and stability of the key ternary complex (Target Protein - PROTAC - E3 Ligase).[7]

The dual functionality of **4-Bromo-1,1-dimethoxybutane** allows for a modular and sequential approach to PROTAC synthesis. The alkyl bromide provides a handle for attachment to the E3 ligase ligand, while the protected aldehyde allows for late-stage conjugation of the target protein ligand (warhead).

Experimental Protocol: Representative PROTAC Synthesis

This protocol describes a general, two-step methodology for synthesizing a hypothetical PROTAC using **4-Bromo-1,1-dimethoxybutane** as the linker.

Step 1: N-Alkylation of an E3 Ligase Ligand

This initial step couples the linker to an amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide, a common CRBN ligand).

- Reagents and Materials:
 - E3 Ligase Ligand (e.g., Pomalidomide) (1.0 eq)
 - **4-Bromo-1,1-dimethoxybutane** (1.2 eq)
 - N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[6][8]
 - Anhydrous Dimethylformamide (DMF)
 - Nitrogen or Argon atmosphere
- Procedure:
 - Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.
 - Add DIPEA (3.0 eq) to the solution, followed by the dropwise addition of **4-Bromo-1,1-dimethoxybutane** (1.2 eq).[8]
 - Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[8]

- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting intermediate (Ligand-Linker(acetal)) by flash column chromatography on silica gel.

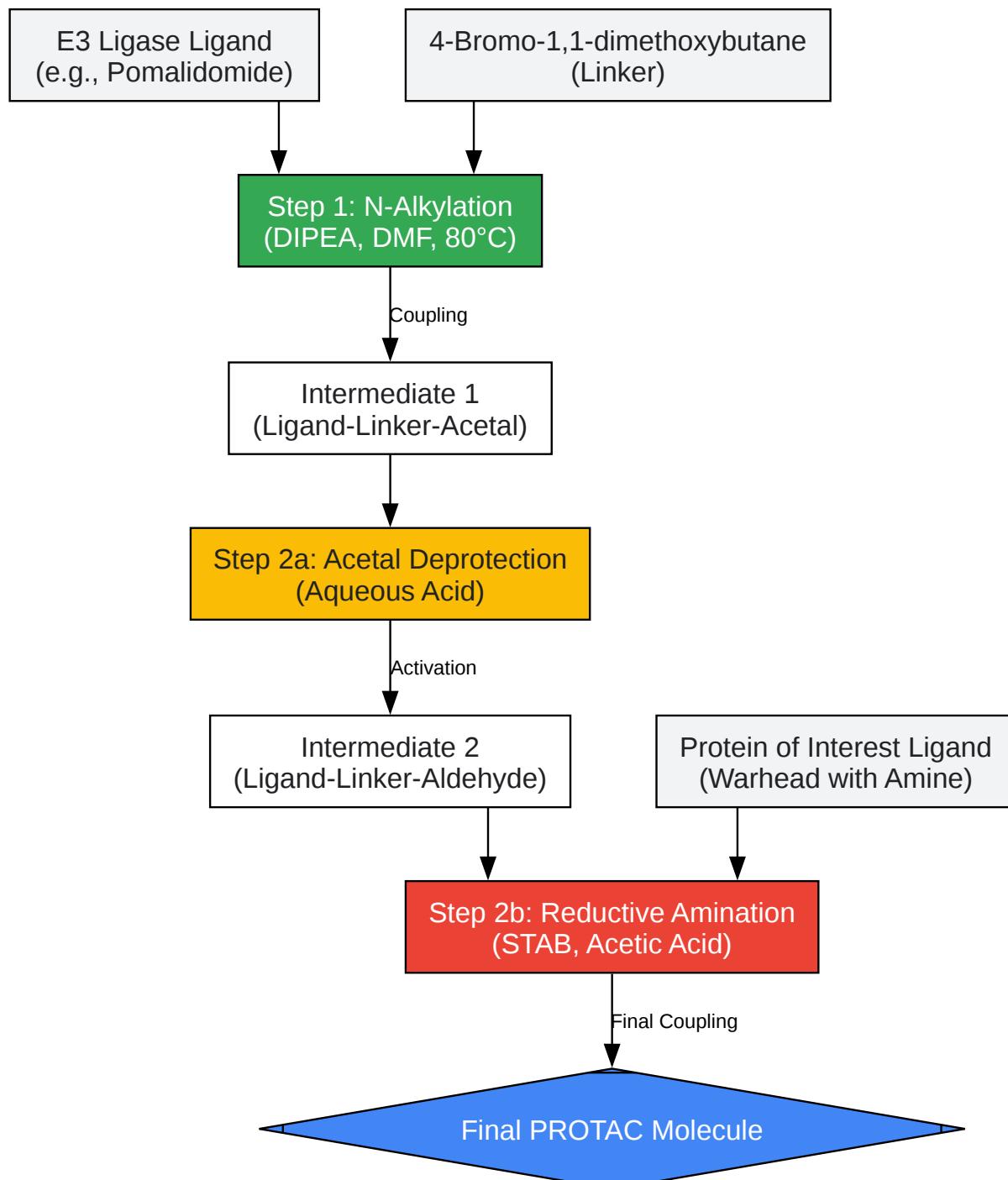
Step 2: Acetal Deprotection and Warhead Conjugation via Reductive Amination

This step first deprotects the acetal to reveal the aldehyde, which is then used to couple the warhead (containing a primary or secondary amine) via reductive amination.

- Reagents and Materials:

- Ligand-Linker(acetal) Intermediate from Step 1 (1.0 eq)
- Aqueous Hydrochloric Acid (e.g., 1M HCl)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Amine-containing Warhead (Protein of Interest Ligand) (1.1 eq)
- Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH_3CN) (1.5 eq)
- Acetic Acid (catalytic amount)

- Procedure:


- Deprotection: Dissolve the Ligand-Linker(acetal) intermediate (1.0 eq) in a suitable solvent like THF or DCM. Add aqueous HCl and stir at room temperature for 1-4 hours, monitoring by TLC/LC-MS until the acetal is fully converted to the aldehyde. Neutralize the reaction carefully with a base (e.g., saturated NaHCO_3 solution) and extract the aldehyde product

into an organic solvent. Dry the organic layer and concentrate to yield the crude Ligand-Linker(aldehyde).

- Reductive Amination: Dissolve the crude Ligand-Linker(aldehyde) (1.0 eq) and the amine-containing warhead (1.1 eq) in an anhydrous solvent such as DCM.
- Add a catalytic amount of acetic acid to facilitate imine formation.
- Add the reducing agent, Sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the stirring mixture.
- Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor progress by LC-MS.
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
- Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the PROTAC synthesis described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for PROTAC assembly using **4-Bromo-1,1-dimethoxybutane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-1,1-dimethoxybutane | lookchem [lookchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4-Bromo-1,1-dimethoxybutane | CAS 24157-02-6 | TCI JT | 製品詳細 [tci-chemical-trading.com]
- 4. 4-BROMO-1,1-DIMETHOXYBUTANE | VSNCHEM [vsnchem.com]
- 5. PubChemLite - 4-bromo-1,1-dimethoxybutane (C6H13BrO2) [pubchemlite.lcsb.uni.lu]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 4-Bromo-1,1-dimethoxybutane in Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310479#4-bromo-1-1-dimethoxybutane-chemical-structure-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com